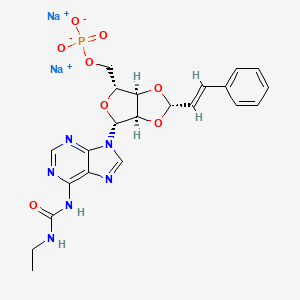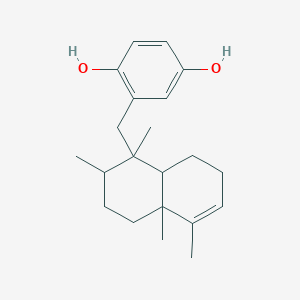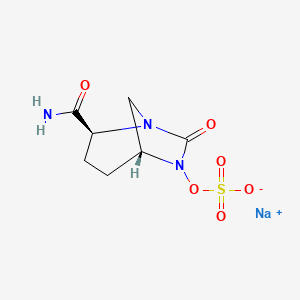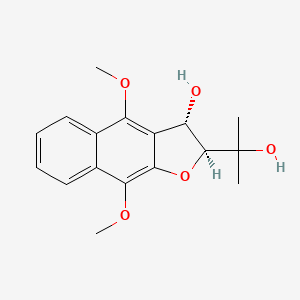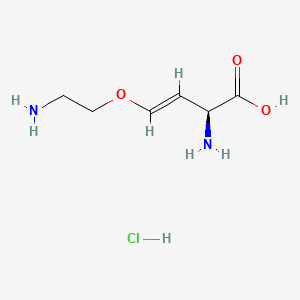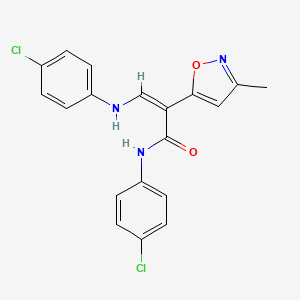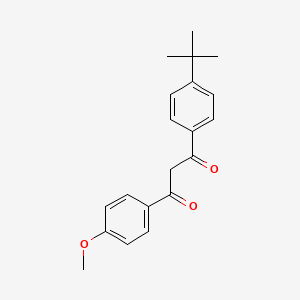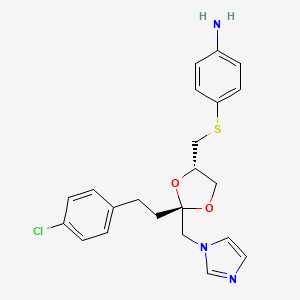
Azalanstat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azalanstat, also known by its code name RS-21607, is a synthetic imidazole compound that acts as a lanosterol 14 alpha-demethylase inhibitor . This enzyme catalyzes the first step in the conversion of lanosterol to cholesterol in mammals . This compound has been studied for its potential as an anti-obesity drug due to its ability to inhibit cholesterol synthesis .
Preparation Methods
The synthesis of Azalanstat involves several steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the imidazole ring.
Attachment of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction.
Formation of the dioxolane ring: The dioxolane ring is formed by reacting the intermediate with appropriate reagents.
Final assembly: The final step involves the coupling of the imidazole and dioxolane intermediates to form this compound.
Chemical Reactions Analysis
Azalanstat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on this compound.
Substitution: The chlorophenyl group in this compound can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Azalanstat exerts its effects by inhibiting the enzyme lanosterol 14 alpha-demethylase, which is a key enzyme in the cholesterol biosynthesis pathway . By inhibiting this enzyme, this compound reduces the conversion of lanosterol to cholesterol, leading to lower cholesterol levels in the body . The molecular targets of this compound include the active site of lanosterol 14 alpha-demethylase, where it binds and prevents the enzyme from catalyzing the demethylation reaction .
Comparison with Similar Compounds
Azalanstat is unique among lanosterol 14 alpha-demethylase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Ketoconazole: A well-known antifungal agent that also inhibits lanosterol 14 alpha-demethylase but has a broader spectrum of activity.
Itraconazole: Another antifungal agent with similar inhibitory effects on lanosterol 14 alpha-demethylase.
Fluconazole: A triazole antifungal that inhibits the same enzyme but with different pharmacokinetic properties.
This compound’s uniqueness lies in its selective inhibition of lanosterol 14 alpha-demethylase and its potential application as an anti-obesity drug .
Properties
CAS No. |
143393-27-5 |
|---|---|
Molecular Formula |
C22H24ClN3O2S |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline |
InChI |
InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1 |
InChI Key |
VYNIUBZKEWJOJP-UNMCSNQZSA-N |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |
Isomeric SMILES |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |
Canonical SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azalanstat; RS 21607; RS-21607; RS21607; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


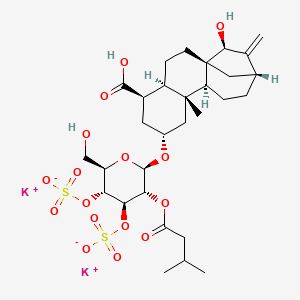
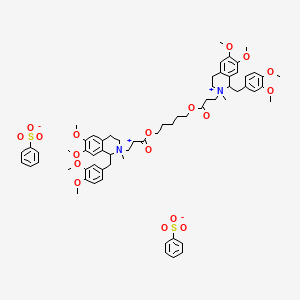
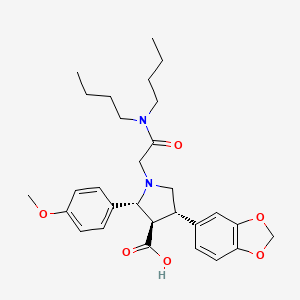
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
